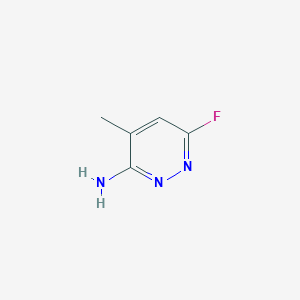
6-Fluoro-4-methylpyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-methylpyridazin-3-amine is a fluorinated pyridazine derivative with the molecular formula C5H6FN3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4-methylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various pyridazinone and amine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
6-Fluoro-4-methylpyridazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of cardiovascular and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives are known to inhibit calcium ion influx, which is essential for platelet aggregation. This property makes them potential candidates for the development of antiplatelet drugs .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Fluoro-4-methylpyridazin-3-amine include:
3-Aminopyridazine: A core scaffolding element in several FDA-approved drugs.
Pyridazinone derivatives: Known for their broad spectrum of pharmacological activities.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a versatile building block in drug discovery and materials science .
Propiedades
Fórmula molecular |
C5H6FN3 |
|---|---|
Peso molecular |
127.12 g/mol |
Nombre IUPAC |
6-fluoro-4-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6FN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) |
Clave InChI |
KIEZNANBMYZOML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


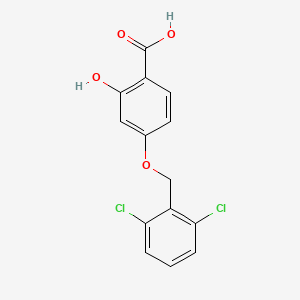
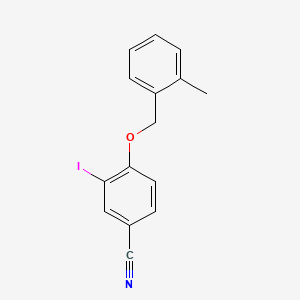
![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)
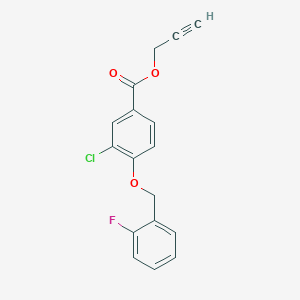

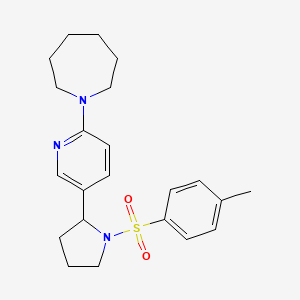
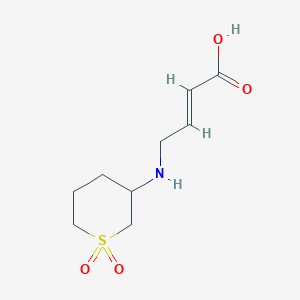

![Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13010536.png)
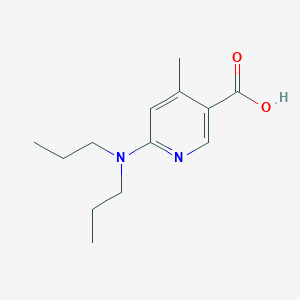
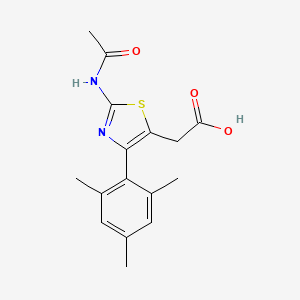

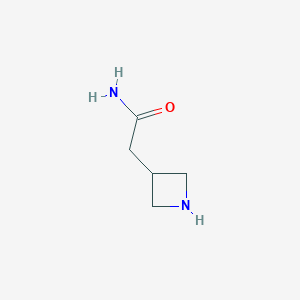
![methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13010585.png)
